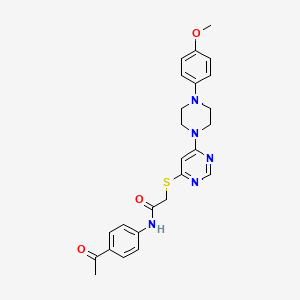

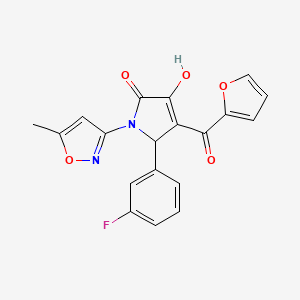

![molecular formula C8H7F3O3 B2719935 2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid CAS No. 1368346-53-5](/img/structure/B2719935.png)

2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid” is a chemical compound that belongs to the class of furans . Furans are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound has a trifluoromethyl group attached to it, which can significantly influence its properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis of furanyl- and triazolyl-containing α-CF3-α-hydroxy acids : Researchers have synthesized α-CF3-substituted α-methoxy-α-(furan-2-yl) acetic acids and their derivatives using a CuI-catalyzed cycloaddition reaction. This method demonstrates the utility of furan derivatives in synthesizing complex molecules with potential applications in medicinal chemistry and materials science (Vasilyeva & Vorobyeva, 2020).

Ultrasound-assisted synthesis : A novel synthesis approach for 2,2−((4-substituted phenyl) methylene) difuran compounds was developed using ultrasound irradiation. This technique offers advantages such as mild reaction conditions and excellent yields, highlighting the potential for efficient and sustainable chemical synthesis (Yonis, 2016).

Catalysis and Green Chemistry

Direct carbon-carbon acylation of furans : The study on the acylation of furan compounds with acetic acid over H-ZSM-5 catalysts underscores the significance of furan derivatives in catalytic processes for producing valuable chemicals. This research has implications for the development of bio-based chemicals and fuels (Ji et al., 2019).

Oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid : Demonstrating an application in the field of renewable resources, this work explores the catalyzed oxidation of 5-hydroxymethylfurfural to produce 2,5-furandicarboxylic acid, a precursor for biodegradable plastics. The study highlights the role of catalysis in enhancing yield and minimizing substrate degradation (Zuo et al., 2016).

Materials Science

- Polymerization for supercapacitor applications : Research on the electrochemical polymerization of 2-(thiophen-2-yl)furan demonstrated the potential of furan derivatives in creating materials with enhanced capacitance properties. This finding is relevant for the development of high-performance supercapacitors (Mo et al., 2015).

Wirkmechanismus

Target of Action

The primary target of 2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid Similar compounds have been found to act like a peroxisome proliferator-activated receptor agonist

Mode of Action

The exact mode of action of This compound If it acts like a peroxisome proliferator-activated receptor agonist, it would bind to these receptors and activate them . This activation could lead to a variety of cellular responses, depending on the specific receptor and cell type involved.

Biochemical Pathways

The specific biochemical pathways affected by This compound If it acts as a peroxisome proliferator-activated receptor agonist, it could potentially influence pathways related to lipid metabolism, inflammation, and other cellular processes .

Result of Action

The molecular and cellular effects of This compound If it acts as a peroxisome proliferator-activated receptor agonist, it could potentially regulate gene expression and influence a variety of cellular processes, including lipid metabolism and inflammation .

Eigenschaften

IUPAC Name |

2-[2-methyl-4-(trifluoromethyl)furan-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3/c1-4-5(2-7(12)13)6(3-14-4)8(9,10)11/h3H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEANSIKJITNCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CO1)C(F)(F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

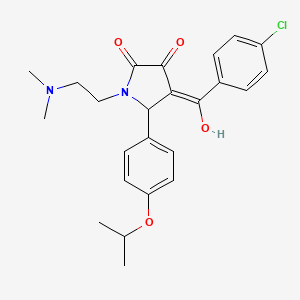

![4-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2719852.png)

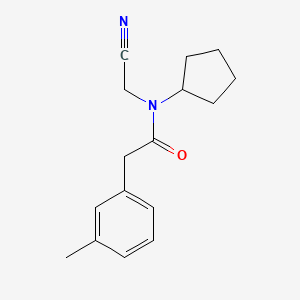

![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone](/img/structure/B2719859.png)

![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2719860.png)

![3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2719864.png)

![(E)-2-cyano-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2719866.png)

![N-(3-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2719868.png)